Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoate core: This can be achieved through esterification of benzoic acid with ethanol.
Introduction of the bromobenzamido group: This step involves the bromination of the benzoate core followed by amide formation with 4-bromobenzoyl chloride.
Attachment of the acetylpiperazine moiety: This is usually done through nucleophilic substitution reactions where piperazine is acetylated and then attached to the benzoate core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using larger reactors and optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl and amido functionalities.
Substitution: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE
- ETHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-FLUOROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-BROMOBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H24BrN3O4 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O4/c1-3-30-22(29)17-6-9-20(26-12-10-25(11-13-26)15(2)27)19(14-17)24-21(28)16-4-7-18(23)8-5-16/h4-9,14H,3,10-13H2,1-2H3,(H,24,28) |
InChI Key |
CRCLYHMIHKBOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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